molecular formula C26H22N4O2 B10999320 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10999320
M. Wt: 422.5 g/mol
InChI Key: SSHBEMZBSBVBJB-UHFFFAOYSA-N
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Description

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a phthalazinone core linked to an indole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.

    Coupling with Indole Moiety: The indole moiety can be coupled to the phthalazinone core through a nucleophilic substitution reaction, often using a base such as sodium hydride.

    Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives of the phthalazinone core.

    Substitution: Halogenated or alkylated derivatives of the indole moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds with an indole moiety linked to different functional groups.

Uniqueness

The unique combination of the phthalazinone core and the indole moiety in 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C26H22N4O2/c1-29-15-14-21-22(12-7-13-24(21)29)27-25(31)16-23-19-10-5-6-11-20(19)26(32)30(28-23)17-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,27,31)

InChI Key

SSHBEMZBSBVBJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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